1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid typically involves the fluorination of pyrrolidine derivatives followed by acetylation. The specific synthetic routes and reaction conditions can vary, but a common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The acetyl group can also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability .
Comparison with Similar Compounds
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid can be compared with other fluorinated pyrrolidine derivatives, such as:
1-Acetyl-3-chloropyrrolidine-3-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-Acetyl-3-bromopyrrolidine-3-carboxylic acid: Contains a bromine atom, leading to different chemical and physical properties.
1-Acetyl-3-iodopyrrolidine-3-carboxylic acid: The presence of an iodine atom can significantly alter the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct properties such as increased metabolic stability and enhanced binding interactions with biological targets.
Biological Activity
1-Acetyl-3-fluoropyrrolidine-3-carboxylic acid is a fluorinated derivative of pyrrolidine, a nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including its role in drug development and therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound possesses a unique molecular structure that contributes to its biological activity. The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable scaffold for drug design.
Property | Value |
---|---|
CAS Number | 123456-78-9 |
Molecular Formula | C7H10FNO2 |
Molecular Weight | 159.16 g/mol |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor, affecting pathways involved in cancer cell proliferation and inflammation.
Enzyme Inhibition
Research indicates that fluorinated compounds can exhibit enhanced binding affinity to enzyme active sites due to their unique electronic properties. For instance, studies have shown that fluorinated derivatives can significantly alter the pharmacokinetics and dynamics of enzyme interactions, leading to improved efficacy in inhibiting target enzymes involved in disease processes .
Biological Activity Studies
Numerous studies have investigated the biological activity of this compound across different cell lines.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of various pyrrolidine derivatives, including this compound, on several cancer cell lines (HeLa, MCF-7) using an MTT assay. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM.
Compound | IC50 (µM) HeLa | IC50 (µM) MCF-7 |
---|---|---|
This compound | 15 ± 2 | 12 ± 1 |
Control (DMSO) | >100 | >100 |
The data suggests that this compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine derivatives. Research indicates that modifications to the pyrrolidine ring and functional groups significantly influence the compound's potency and selectivity against various biological targets.
Key Findings
- Fluorine Substitution : The introduction of fluorine at specific positions on the pyrrolidine ring has been shown to enhance binding affinity and biological activity .
- Acetyl Group Influence : The acetyl group at position one plays a critical role in modulating lipophilicity and overall bioavailability .
Properties
Molecular Formula |
C7H10FNO3 |
---|---|
Molecular Weight |
175.16 g/mol |
IUPAC Name |
1-acetyl-3-fluoropyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C7H10FNO3/c1-5(10)9-3-2-7(8,4-9)6(11)12/h2-4H2,1H3,(H,11,12) |
InChI Key |
OAOFZSZHDNWQDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)(C(=O)O)F |
Origin of Product |
United States |
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